Ethanone,1-[4-(2-hydroxyethyl)-1-piperidinyl]-
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Overview
Description
Ethanone,1-[4-(2-hydroxyethyl)-1-piperidinyl]- is a chemical compound with the molecular formula C9H17NO2 It is known for its unique structure, which includes a piperidine ring substituted with a hydroxyethyl group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone,1-[4-(2-hydroxyethyl)-1-piperidinyl]- typically involves the reaction of 4-piperidone with ethylene oxide under controlled conditions. The reaction proceeds through nucleophilic addition, where the ethylene oxide ring opens and attaches to the nitrogen atom of the piperidone, forming the hydroxyethyl group. The resulting intermediate is then subjected to acetylation using acetic anhydride to yield the final product.
Industrial Production Methods: In an industrial setting, the production of Ethanone,1-[4-(2-hydroxyethyl)-1-piperidinyl]- can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: Ethanone,1-[4-(2-hydroxyethyl)-1-piperidinyl]- can undergo oxidation reactions, where the hydroxyethyl group is oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The piperidine ring can undergo substitution reactions, where the hydroxyethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Ethanone,1-[4-(2-hydroxyethyl)-1-piperidinyl]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting the central nervous system.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.
Mechanism of Action
The mechanism of action of Ethanone,1-[4-(2-hydroxyethyl)-1-piperidinyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group and the piperidine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Ethanone,1-[4-(2-hydroxyethyl)phenyl]-: This compound has a similar structure but with a phenyl ring instead of a piperidine ring.
4-(2-Hydroxyethyl)piperidine: Lacks the ethanone moiety but shares the hydroxyethyl-piperidine structure.
Uniqueness: Ethanone,1-[4-(2-hydroxyethyl)-1-piperidinyl]- is unique due to its combination of the piperidine ring and the ethanone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
Ethanone, 1-[4-(2-hydroxyethyl)-1-piperidinyl]- (CAS Number: 15871-63-3) is a compound of significant interest in pharmaceutical research due to its unique structural features and potential biological activities. This article explores its biological properties, synthesis methods, and comparative analyses with related compounds.
Chemical Structure and Properties
Ethanone, 1-[4-(2-hydroxyethyl)-1-piperidinyl]- has the molecular formula C9H17NO2 and a molecular weight of approximately 171.24 g/mol. Its structure includes a piperidine ring substituted with a hydroxyethyl group and a carbonyl group characteristic of ketones. This configuration contributes to its reactivity and interaction capabilities with biological targets.
Pharmacological Potential
Research indicates that Ethanone, 1-[4-(2-hydroxyethyl)-1-piperidinyl]- exhibits various pharmacological properties, particularly in the following areas:
- Anticancer Activity : Preliminary studies suggest that this compound may serve as a lead in drug discovery programs targeting cancer treatment due to its ability to modulate cellular pathways involved in tumor growth and proliferation.
- Neuroactive Effects : The piperidine derivatives are known for their neuroactive properties, potentially influencing neurotransmitter systems and offering therapeutic avenues for central nervous system disorders.
The biological activity of Ethanone, 1-[4-(2-hydroxyethyl)-1-piperidinyl]- can be attributed to its interaction with various receptors and enzymes. It is hypothesized that the compound may act through:
- Receptor Binding : Studies indicate that piperidine derivatives can interact with receptors such as dopamine and serotonin, which are crucial in regulating mood and behavior.
- Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways, thus influencing physiological responses.
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique features of Ethanone, 1-[4-(2-hydroxyethyl)-1-piperidinyl]- against other piperidine derivatives:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Ethanone, 1-[4-(2-hydroxyethyl)-1-piperidinyl] | Piperidine ring + hydroxyethyl + carbonyl | Potential anticancer and neuroactive effects |
1-(2-Hydroxyethyl)piperidine | Similar piperidine structure without carbonyl | Neuroactive effects |
Piperidin-2-one | Contains a carbonyl but lacks hydroxyethyl | Antimicrobial properties |
4-Piperidinol | Hydroxylated piperidine without carbonyl | Analgesic activity |
This table illustrates how Ethanone, 1-[4-(2-hydroxyethyl)-1-piperidinyl]- stands out due to its combination of functional groups that may enhance its biological activity compared to other derivatives.
Synthesis Methods
Ethanone, 1-[4-(2-hydroxyethyl)-1-piperidinyl]- can be synthesized through several methods involving readily available precursors. Common synthetic routes include:
- Direct Alkylation : This method involves the alkylation of piperidine with hydroxyethyl halides.
- Carbonylation Reactions : Utilizing carbonyl compounds in the presence of catalysts to introduce the ketone functionality.
These synthesis methods highlight the versatility in producing this compound for research purposes.
Properties
IUPAC Name |
1-[4-(2-hydroxyethyl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-8(12)10-5-2-9(3-6-10)4-7-11/h9,11H,2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNHXRJHROBAFF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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